3-(o-Tolyl)thiomorpholine

Description

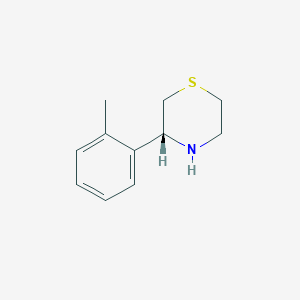

3-(o-Tolyl)thiomorpholine is a thiomorpholine derivative featuring an ortho-tolyl (2-methylphenyl) substituent at the 3-position of the heterocyclic ring. Thiomorpholine itself is a six-membered ring containing one sulfur and one nitrogen atom, structurally analogous to morpholine but with sulfur replacing oxygen. For example, 4-(4-nitrophenyl)thiomorpholine is synthesized via nucleophilic aromatic substitution between thiomorpholine and aryl halides in the presence of a base . Similarly, 3-(3-chlorophenyl)thiomorpholine is prepared through N-arylation or substitution reactions .

Properties

IUPAC Name |

(3R)-3-(2-methylphenyl)thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-9-4-2-3-5-10(9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPKFMZGCLDYFF-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CSCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H]2CSCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Calculated based on molecular formula C₁₁H₁₅NS.

Key Observations :

- Crystal Packing : Thiomorpholine derivatives exhibit diverse solid-state behaviors. For instance, the thiomorpholine 1,1-dioxide analogue forms dimeric or ribbon structures , while unsubstituted thiomorpholine adopts a ribbon configuration . These differences influence solubility and melting points.

- Polarity : Oxidation to thiomorpholine 1,1-dioxide increases polarity, enhancing aqueous solubility compared to sulfide derivatives like this compound .

Antimicrobial Activity

Key Findings :

- For example, 1-chloro-2-isocyanatoethane thiomorpholine derivatives exhibit high affinity for DNA gyrase, a key antibacterial target .

- Morpholine derivatives outperform thiomorpholine in Gram-positive activity, possibly due to improved membrane penetration .

- Functionalization with triazole moieties (e.g., 1,2,3-triazole-thiomorpholine hybrids) enhances antimicrobial potency, suggesting that hybrid scaffolds could improve this compound's activity .

Anti-Tubercular and Enzyme Inhibition

- Thiomorpholine derivatives demonstrate notable anti-tubercular activity against Mycobacterium smegmatis (MIC = 7.81 μg/mL for compound 7b) .

- Antioxidant activity is prominent in thiomorpholine derivatives (e.g., lipid peroxidation inhibition), surpassing morpholine in some cases .

Insights :

- Thiomorpholine's flammability and skin irritation risks are common across derivatives .

- Proper handling protocols (e.g., sealed storage, 2–8°C for some derivatives) are critical for all thiomorpholine analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.